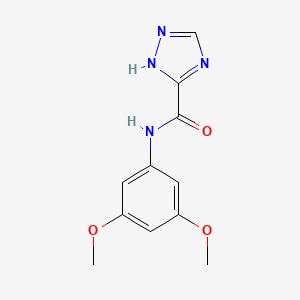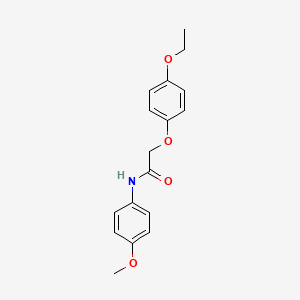![molecular formula C18H27N5O B5656872 2-[2-(dimethylamino)-5,6,7,8-tetrahydro-4-quinazolinyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5656872.png)
2-[2-(dimethylamino)-5,6,7,8-tetrahydro-4-quinazolinyl]-2,7-diazaspiro[4.5]decan-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The exploration of quinazoline derivatives, including those with spiro configurations and dimethylamino groups, is a vibrant area of research due to their potential biological activities and applications in medicinal chemistry. These compounds often exhibit unique chemical and physical properties due to their complex structures.
Synthesis Analysis
Studies on quinazoline derivatives and their synthesis reveal various strategies, including multi-step reactions and cyclization techniques. For instance, the regioselective synthesis of diazaspiro[4.4]nona-and tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives demonstrates the use of cycloaddition and intramolecular cyclization reactions to create complex spiro-configured molecules (Farag et al., 2008).
Molecular Structure Analysis
The molecular structure of quinazoline derivatives can be elucidated using techniques such as X-ray crystallography, DFT calculations, and spectroscopic methods. For example, a study on 1-(2-bromo-4-(dimethylamino)phenyl)-4-(2-chlorobenzyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one synthesized via a five-step reaction highlighted the use of X-ray diffraction and DFT to compare and confirm the molecular structure (Liu et al., 2022).
Chemical Reactions and Properties
Quinazoline derivatives engage in a variety of chemical reactions, including cycloadditions, substitutions, and ring transformations, leading to a diverse array of products with potentially unique biological activities. The Pictet-Spengler reaction, for example, has been employed in the synthesis of condensed benzodiazepines and related quinazoline compounds, illustrating the versatility of these molecules in chemical synthesis (Tolkunov et al., 2010).
Physical Properties Analysis
The physical properties of quinazoline derivatives, such as solubility, melting points, and crystalline forms, are crucial for their application in drug formulation and material science. These properties can be influenced by the specific substituents and the overall molecular structure.
Chemical Properties Analysis
Quinazoline derivatives exhibit a wide range of chemical properties, including basicity, reactivity towards nucleophiles, and the ability to form hydrogen bonds and π-π interactions, as demonstrated in studies of hydrogen-bonded dimers and π-stacked chains of quinazoline compounds (Cruz et al., 2006).
Propriétés
IUPAC Name |
2-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-4-yl]-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O/c1-22(2)17-20-14-7-4-3-6-13(14)15(21-17)23-11-9-18(12-23)8-5-10-19-16(18)24/h3-12H2,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVUKHTOQZSXXLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(CCCC2)C(=N1)N3CCC4(C3)CCCNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Dimethylamino)-5,6,7,8-tetrahydro-4-quinazolinyl]-2,7-diazaspiro[4.5]decan-6-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-[(3-acetylphenyl)amino]-8-methyl-3-quinolinecarboxylate](/img/structure/B5656808.png)
![ethyl 1-{[(4-chlorophenyl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5656818.png)


![N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5656838.png)
![1-(cyclobutylcarbonyl)-N-[(1S,2R)-2-hydroxy-1-methyl-2-phenylethyl]-4-piperidinecarboxamide](/img/structure/B5656846.png)
![2-{[(2-phenylvinyl)sulfonyl]amino}benzoic acid](/img/structure/B5656852.png)
![methyl [3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]acetate](/img/structure/B5656860.png)
![2-amino-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5656863.png)
![8-{[1-(2-fluorophenyl)cyclopropyl]carbonyl}-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5656867.png)

![N-cyclohexyl-4-[6-(1-hydroxyethyl)pyridin-2-yl]benzenesulfonamide](/img/structure/B5656885.png)